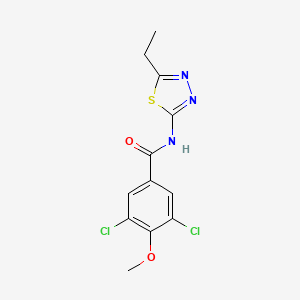

![molecular formula C19H18N2OS B5547708 3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)

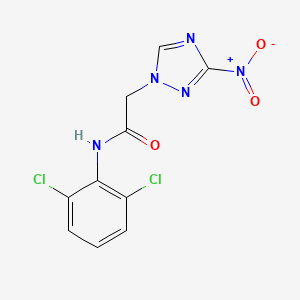

3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinazolinones are typically synthesized through a variety of methods, including cyclocondensation reactions involving anthranilamides and aldehydes, oxidative dehydrogenation, and cyclization of 2-aminobenzamides with different reagents. For instance, one-pot synthesis techniques using p-toluenesulfonic acid catalyzed cyclocondensation followed by oxidative dehydrogenation have been highlighted as efficient methods for producing quinazolinones (Cheng et al., 2013; Li et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinones has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). These studies provide insights into the optimized molecular crystal structures, offering a basis for understanding their physical and chemical properties (Yao et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, which allows for further functionalization of the compound. These reactions enable the synthesis of a wide range of substituted derivatives, demonstrating the versatility of quinazolinones as chemical intermediates (Smith et al., 1996).

Applications De Recherche Scientifique

Synthetic Methodologies

Quinazolinones, including compounds related to 3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone, are synthesized through various innovative methods. One approach involves the one-pot synthesis from anthranilamides and aldehydes, highlighting a method that includes cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate, demonstrating the versatility and synthetic accessibility of quinazolinone derivatives (Cheng et al., 2013). Another study showcases the environmentally benign synthesis of thiazoloquinazolinone derivatives, further expanding the quinazolinone framework's utility in creating bioactive molecules (Yadav, Dhakad, & Sharma, 2013).

Antimicrobial and Antitubercular Activities

The antimycobacterial potential of 2-thio-substituted quinazolinone derivatives has been explored, revealing their mechanism of action involves reductive activation by deazaflavin-dependent nitroreductases in Mycobacterium tuberculosis (Jian et al., 2020). This highlights the potential of quinazolinone derivatives in addressing tuberculosis through targeted molecular mechanisms.

Anticancer Properties

Quinazolinone derivatives have been synthesized and evaluated for their anticancer activities. A study synthesizing a new series of quinazolinone compounds demonstrated significant in vitro cytotoxicity against cancer cell lines, suggesting the potential of these compounds as anticancer agents (Abuelizz et al., 2017). Another research focus is on novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, which displayed antimicrobial activities and indicated potential for broader biological applications (Yan et al., 2016).

Biological Activities and Chemical Stability

Quinazolinone derivatives, including 3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone, are part of an important class of compounds due to their diverse biological activities and the stability of their nucleus. These compounds have shown potential as lead molecules for developing new medicinal agents, underscoring their importance in medicinal chemistry (Tiwary et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-13-6-2-3-7-14(13)12-23-19-20-17-9-5-4-8-16(17)18(22)21(19)15-10-11-15/h2-9,15H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUJLEDKJLMQKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)

![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)

![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)

![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)

![8-{[2-(3,4-diethoxyphenyl)ethyl]amino}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547731.png)